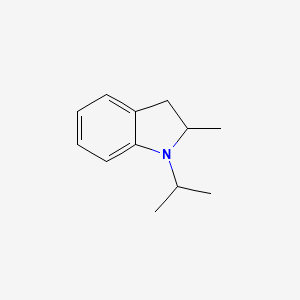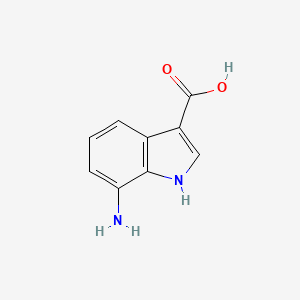
1-Isopropyl-2-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Isopropyl-2-méthylindoline est un dérivé de l'indoline, un hétérocycle bicyclique contenant un cycle benzénique fusionné à un cycle pyrrole. Les dérivés de l'indoline sont connus pour leur large éventail d'activités biologiques et sont souvent utilisés comme intermédiaires dans la synthèse de produits pharmaceutiques et d'agrochimiques. La présence de groupes isopropyle et méthyle sur le cycle indoline peut influencer de manière significative les propriétés chimiques et les activités biologiques du composé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1-Isopropyl-2-méthylindoline peut être synthétisée par diverses méthodes. Une approche courante consiste en l'alkylation de la 2-méthylindoline avec des halogénures d'isopropyle en conditions basiques. Une autre méthode comprend la cyclisation de précurseurs appropriés en présence de catalyseurs.
Méthodes de production industrielle : La production industrielle de 1-isopropyl-2-méthylindoline implique généralement des réactions d'alkylation à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : La 1-Isopropyl-2-méthylindoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'indole correspondants.
Réduction : Les réactions de réduction peuvent donner différents produits hydrogénés.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le cycle indoline.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures d'acyle sont utilisés en conditions acides ou basiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'indole, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, augmentant la polyvalence du composé.
Applications De Recherche Scientifique
La 1-Isopropyl-2-méthylindoline a plusieurs applications en recherche scientifique :
Chimie : Elle sert d'intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules ayant des activités pharmacologiques spécifiques.
Industrie : Le composé est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 1-Isopropyl-2-méthylindoline implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Composés similaires :
2-Méthylindoline : Manque le groupe isopropyle, ce qui peut influencer ses propriétés chimiques et biologiques.
1-Isopropylindoline :
Indoline : Le composé parent sans aucun substituant, servant de base de comparaison.
Unicité : La combinaison unique de groupes isopropyle et méthyle de la 1-Isopropyl-2-méthylindoline la distingue des autres dérivés de l'indoline. Ces substituants peuvent améliorer sa stabilité, sa réactivité et son activité biologique, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Mécanisme D'action
The mechanism of action of 1-isopropyl-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Methylindoline: Lacks the isopropyl group, which can influence its chemical and biological properties.
1-Isopropylindoline:
Indoline: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness: 1-Isopropyl-2-methylindoline’s unique combination of isopropyl and methyl groups distinguishes it from other indoline derivatives. These substituents can enhance its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2-methyl-1-propan-2-yl-2,3-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
TZOCRWHEFLRIJB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2N1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)



![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)




![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)

